AQ-RA 741

Descripción general

Descripción

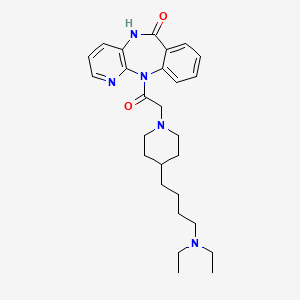

AQ-RA 741: es un antagonista M2 potente y selectivo. Su fórmula química es C27H37N5O2, y su número CAS es 123548-16-3 . El subtipo de receptor muscarínico M2 juega un papel crucial en la regulación de la frecuencia cardíaca, la mediación del movimiento dependiente de los receptores muscarínicos, las respuestas antinociceptivas y el control de la temperatura .

Métodos De Preparación

Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para AQ-RA 741 no están ampliamente documentadas en la literatura disponible. es esencial tener en cuenta que this compound exhibe una alta afinidad por los sitios M2 cardíacos (pKi = 8.30) . Es posible que se requiera más investigación para descubrir métodos sintéticos detallados y enfoques de producción industrial.

Análisis De Reacciones Químicas

Las reacciones que experimenta AQ-RA 741 no se describen explícitamente. como un antagonista M2, es probable que interactúe con los receptores de acetilcolina, afectando la frecuencia cardíaca y otros procesos fisiológicos. Los reactivos y condiciones comunes siguen siendo esquivos, pero investigaciones adicionales podrían arrojar luz sobre este aspecto.

Aplicaciones Científicas De Investigación

Cardiac Research

Cardioselectivity and Mechanisms:

AQ-RA 741 has demonstrated significant cardioselectivity in vivo, inhibiting vagally induced bradycardia effectively while sparing other muscarinic receptor subtypes involved in gastrointestinal and respiratory functions . This characteristic makes it an essential tool for studying cardiac physiology and the role of the autonomic nervous system in heart rate regulation.

Case Study:

In a study involving guinea pigs, this compound was shown to selectively block M2 receptors, resulting in increased heart rate without affecting other autonomic responses. The findings suggest its potential use in therapeutic strategies targeting heart rate modulation .

Neuropharmacology

Role in Learning and Memory:

Research indicates that this compound plays a role in modulating cholinergic neurotransmission, particularly in the context of learning and memory processes. By antagonizing M2 receptors, it can influence synaptic plasticity within key brain regions such as the hippocampus .

Case Study:

A microdialysis study assessed the impact of this compound on hippocampal cholinergic activity during spatial learning tasks. The results revealed that blocking M2 receptors led to enhanced learning performance, suggesting that this compound could be utilized to investigate cholinergic contributions to cognitive functions .

Behavioral Studies

Influence on Reward Systems:

this compound has been employed to explore the role of muscarinic receptors in reward-related behaviors. By selectively inhibiting M2 receptors, researchers can dissect the cholinergic modulation of reward pathways in animal models .

Case Study:

In experiments assessing brain-stimulation reward thresholds, this compound was administered to block M1 and M4 receptors while preserving M5 receptor activity. This selective inhibition allowed for a clearer understanding of the contributions of different muscarinic receptor subtypes to reward processing .

Pharmacological Profiling

Binding Affinity Studies:

this compound's binding affinity profiles have been extensively characterized through radioligand binding studies. These studies confirm its high selectivity for cardiac M2 receptors compared to other subtypes .

| Receptor Type | pKi Value |

|---|---|

| M2 | 8.30 |

| M1 | 7.70 |

| M3 | 6.82 |

Preparation and Usage

Stock Solution Preparation:

For experimental applications, this compound can be prepared in various concentrations as shown below:

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg | Volume for 20 mg | Volume for 25 mg |

|---|---|---|---|---|---|

| 1 mM | 2.1569 mL | 10.7847 mL | 21.5694 mL | 43.1388 mL | 53.9235 mL |

| 5 mM | 0.4314 mL | 2.1569 mL | 4.3139 mL | 8.6278 mL | 10.7847 mL |

| 10 mM | 0.2157 mL | 1.0785 mL | 2.1569 mL | 4.3139 mL | 5.3923 mL |

Mecanismo De Acción

El mecanismo preciso por el cual AQ-RA 741 ejerce sus efectos sigue siendo un área activa de estudio. Probablemente implique interacciones con los receptores M2, afectando las vías de señalización descendentes. Los objetivos moleculares y las vías necesitan mayor elucidación.

Comparación Con Compuestos Similares

Si bien las comparaciones específicas son escasas, la singularidad de AQ-RA 741 radica en su selectividad para los receptores M2. La identificación de compuestos similares requeriría investigación adicional, pero this compound destaca por su perfil de unión específico.

Actividad Biológica

AQ-RA 741 is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor (mAChR), primarily involved in cardiovascular regulation. Its chemical structure is defined as 11-[[4-[4-(diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one, with a molecular formula of C₁₇H₂₄N₄O₂ and a molecular weight of 304.41 g/mol. The compound exhibits high affinity for M2 receptors (pK_i = 8.30), intermediate affinity for M1 receptors (pK_i = 7.70), and lower affinity for M3 receptors (pK_i = 6.82) .

This compound acts as a competitive antagonist at muscarinic receptors, particularly demonstrating cardioselectivity. Its binding affinity is significantly higher for cardiac M2 receptors compared to those in other tissues such as tracheal, intestinal, or bladder smooth muscle. This selectivity is crucial for minimizing side effects during therapeutic applications .

Affinity Comparison

The following table summarizes the binding affinities of this compound for different muscarinic receptor subtypes:

| Receptor Type | pK_i Value | Relative Affinity |

|---|---|---|

| M2 | 8.30 | High |

| M1 | 7.70 | Intermediate |

| M3 | 6.82 | Low |

In Vivo Studies

In vivo experiments have demonstrated that this compound effectively inhibits vagally induced bradycardia in various animal models, including rats, guinea pigs, and cats. The observed potency ratios between cardiac and other muscarinic receptor-mediated effects range from 9-fold to over 100-fold, indicating its remarkable selectivity . The log ID50 values for these experiments were found to be between -log ID50 = 7.24 and -log ID50 = 7.53 .

Case Studies

Case Study 1: Cardioselectivity Assessment

A study involving the administration of this compound in a controlled setting demonstrated significant inhibition of bradycardic responses induced by vagal stimulation in feline models. The results confirmed that this compound preferentially blocked cardiac M2 receptors, leading to an increase in heart rate without affecting other muscarinic pathways significantly.

Case Study 2: Comparative Analysis with Other Antagonists

In comparative studies with other muscarinic antagonists such as AF-DX 116, this compound showed superior selectivity for cardiac receptors over non-cardiac muscarinic sites, reinforcing its potential utility in treating conditions like bradycardia without unwanted side effects associated with broader receptor antagonism .

Propiedades

IUPAC Name |

11-[2-[4-[4-(diethylamino)butyl]piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N5O2/c1-3-30(4-2)17-8-7-10-21-14-18-31(19-15-21)20-25(33)32-24-13-6-5-11-22(24)27(34)29-23-12-9-16-28-26(23)32/h5-6,9,11-13,16,21H,3-4,7-8,10,14-15,17-20H2,1-2H3,(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUGCHZRMKTPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60154038 | |

| Record name | AQ-RA 741 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123548-16-3 | |

| Record name | AQ-RA 741 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123548163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AQ-RA 741 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.